Menthyl isovalerate

Catalog No.
S588279
CAS No.
89-47-4
M.F
C15H28O2
M. Wt
240.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menthyl isovalerate

CAS Number

89-47-4

Product Name

Menthyl isovalerate

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

InChI

InChI=1S/C15H28O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3/t12-,13+,14-/m1/s1

InChI Key

VYQSSWZYPCCBRN-HZSPNIEDSA-N

SMILES

Array

solubility

insoluble in water
1 ml in 10 ml 80% alcohol (in ethanol)
Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

3-p-menthyl isovalerate, Validol, Validol, (1alpha,2beta,5alpha)-isomer, Validol, (1R-(1alpha,2beta,5alpha))-isomer

Canonical SMILES

CC1CCC(C(C1)OC(=O)CC(C)C)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)C)C(C)C

The exact mass of the compound Validol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water1 ml in 10 ml 80% alcohol (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Menthyl isovalerate is a p-menthane monoterpenoid ester formed by the condensation of menthol and isovaleric acid [1]. In industrial and pharmaceutical procurement, it is primarily sourced as a dual-action active pharmaceutical ingredient (API) for mild anxiolytic and reflex vasodilator formulations, as well as a specialized cooling agent and flavor compound [2]. Unlike unmodified menthol, this C5 ester exhibits significantly lower volatility, a milder sensory profile, and functions as a prodrug that hydrolyzes in vivo to deliver both peripheral sensory modulation and central nervous system effects [2]. These properties make it a critical selection for formulations where sustained release, low harshness, and specific pharmacological activities are required.

Substituting menthyl isovalerate with generic menthol or shorter-chain esters like menthyl acetate fundamentally alters formulation stability, sensory impact, and pharmacological efficacy. Menthol possesses high volatility and a sharp, often irritating sensory impact that limits its maximum dosage in oral and topical matrices [1]. Menthyl acetate, while milder than menthol, has a low taste threshold (detectable at 10-25 ppm) and a vapor pressure that still permits relatively rapid evaporation [2]. More importantly, neither menthol nor menthyl acetate yields isovaleric acid upon hydrolysis; therefore, they completely lack the GABAergic modulation required for the mild sedative effects central to menthyl isovalerate's use as a pharmaceutical API.

Sensory Threshold Attenuation for High-Dose Formulation

Menthyl isovalerate demonstrates a significantly attenuated sensory impact compared to shorter-chain esters, allowing for higher active loading without overwhelming the palate. Quantitative evaluations establish the characteristic taste threshold of menthyl isovalerate at 80 ppm. In contrast, menthyl acetate exhibits a much lower taste threshold, with distinct flavor impact detectable at 10 to 25 ppm . This roughly 3.2-fold increase in threshold concentration for the isovalerate ester provides formulators with finer dose control, preventing the harsh, overpowering mint off-notes typically associated with high concentrations of cooling agents.

Evidence DimensionTaste threshold concentration
Target Compound Data80 ppm
Comparator Or BaselineMenthyl acetate (10-25 ppm)
Quantified Difference>3-fold higher sensory threshold
ConditionsSensory panel evaluation

Allows formulators to incorporate higher active doses in oral or topical products without causing overwhelming or harsh sensory overload.

Vapor Pressure Reduction for Enhanced Substantivity

The addition of the branched C5 isovalerate moiety significantly reduces the volatility of the menthol core, enhancing its substantivity in open-air or high-temperature processing. Menthyl isovalerate exhibits a highly stable vapor pressure of approximately 0.0072 mmHg at 25 °C . When compared to the C2 ester menthyl acetate, which has a vapor pressure of 0.071 mmHg at 25 °C[1], menthyl isovalerate demonstrates a nearly 10-fold reduction in volatility.

Evidence DimensionVapor pressure at 25 °C
Target Compound Data~0.0072 mmHg
Comparator Or BaselineMenthyl acetate (~0.071 mmHg)
Quantified Difference~10-fold reduction in volatility
ConditionsStandard atmospheric conditions (25 °C)

Ensures lower evaporative loss during manufacturing and provides longer-lasting cooling or fragrance effects in topical applications.

In Vivo Hydrolysis for Dual-Pathway Pharmacological Action

Unlike unmodified menthol, which acts solely as a peripheral TRPM8 agonist, menthyl isovalerate functions as a prodrug that undergoes ester hydrolysis in vivo to yield both menthol and isovaleric acid [1]. The released isovaleric acid acts as a positive allosteric modulator of GABAA receptors, increasing chloride ion conductance and promoting neuronal hyperpolarization [1]. This provides a mild sedative effect that is entirely absent in menthol or menthyl acetate, creating a unique dual-pathway mechanism (peripheral TRPM8 agonism combined with central GABAergic potentiation).

Evidence DimensionReceptor target modulation
Target Compound DataTRPM8 agonism + GABAA positive allosteric modulation
Comparator Or BaselineMenthol / Menthyl acetate (TRPM8 agonism only)
Quantified DifferenceAddition of central GABAergic inhibitory signaling
ConditionsIn vivo hydrolysis and central nervous system interaction

Justifies the exclusive procurement of menthyl isovalerate as the active pharmaceutical ingredient in reflex vasodilator and mild anxiolytic medications.

Formulation of Mild Anxiolytic and Reflex Vasodilator APIs

Due to its in vivo hydrolysis into isovaleric acid (a GABAergic modulator) and menthol, it is the mandatory choice for formulating reflex vasodilators and mild sedatives where generic menthol would fail to provide CNS effects[1].

Sustained-Release Cooling Agents in Cosmetic Emulsions

Leveraging its exceptionally low vapor pressure (0.0072 mmHg), it is selected over menthol and menthyl acetate for topical creams and lotions requiring prolonged substantivity without rapid evaporative loss .

High-Dose Active Delivery in Confectionery and Oral Care

Taking advantage of its high taste threshold (80 ppm), it is utilized in chewing gums and oral formulations to deliver functional cooling and active delivery without the harsh sensory overload associated with shorter-chain menthyl esters.

Physical Description

clear, colourless to pale yellowish oily liquid with a sweet herbaceous odour
Colourless liquid; Sweet herbaceous aroma

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Exact Mass

240.208930132 Da

Monoisotopic Mass

240.208930132 Da

Boiling Point

260.00 to 262.00 °C. @ 750.00 mm Hg

Heavy Atom Count

17

Density

0.900-0.910
0.903-0.911

UNII

E6QE751102
P5M0O284O6

Other CAS

28221-20-7
16409-46-4

Wikipedia

Menthyl_isovalerate

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-: INACTIVE
Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester: INACTIVE

Dates

Last modified: 04-14-2024

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